2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester, (2Z)-
Description
Chemical Identity The compound "2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester, (2Z)-" (CAS: Not explicitly provided; inferred molecular formula: C₁₂H₁₁NO₂, molecular weight: 201.2212) is an α,β-unsaturated ester with a cyano group at the α-position and a phenyl group at the β-position . Its (2Z) stereochemistry indicates a cis configuration of the double bond, influencing its reactivity and physical properties. The compound is structurally characterized by:
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-8H,2H2,1H3/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDAMWRCUXGACP-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=CC=C1)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275289 | |
| Record name | Ethyl (2Z)-2-cyano-3-phenyl-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14533-87-0, 2025-40-3 | |
| Record name | Ethyl (2Z)-2-cyano-3-phenyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14533-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl benzylidenecyanoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (2Z)-2-cyano-3-phenyl-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester, (2Z)- can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of benzaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of ethyl alpha-cyano-beta-phenylcinnamate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester, (2Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of alpha-cyano-beta-phenylcinnamic acid.
Reduction: Formation of ethyl alpha-amino-beta-phenylcinnamate.
Substitution: Formation of various substituted cinnamate derivatives.
Scientific Research Applications
2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester, (2Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of polymers and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl alpha-cyano-beta-phenylcinnamate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs include compounds with variations in substituents, stereochemistry, or ester groups. Below is a comparative analysis:
Key Research Findings
Electrophilicity and Reactivity: The target compound’s cyano group increases its electrophilicity compared to non-cyano analogs (e.g., ethyl (2Z)-3-phenylacrylate), enabling faster polymerization or Michael additions . Substituents like bromine () or pyridinyl () alter electronic and steric profiles, affecting reaction pathways .
Stereochemical Influence :
- (2Z) isomers exhibit distinct dipole moments and intermolecular interactions compared to (2E) isomers. For example, (Z)-ethyl cinnamate () has lower thermal stability than its (E)-counterpart .
Physicochemical Properties :
- Boiling Point : Ethyl esters (e.g., target compound) generally have higher boiling points than methyl analogs (e.g., ) due to increased molecular weight .
- Solubility : The phenyl group in the target compound reduces water solubility, while pyridinyl substituents () enhance solubility in polar aprotic solvents .
Applications: Adhesives: Cyanoacrylates (e.g., ) are industry standards, but the phenyl group in the target compound may improve adhesion to aromatic substrates . Pharmaceuticals: Brominated or pyridinyl derivatives () show promise as intermediates in drug synthesis .
Data Tables
Table 1: Comparative Physical Properties
Table 2: Substituent Effects on Reactivity
Biological Activity
2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester, commonly referred to as Ethyl α-cyanocinnamate, is a compound with notable biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.
- Molecular Formula : C₁₂H₁₁NO₂
- Molecular Weight : 201.2212 g/mol
- CAS Registry Number : 2025-40-3
- IUPAC Name : Ethyl (2Z)-2-cyano-3-phenylprop-2-enoate
Biological Activity
The biological activity of Ethyl α-cyanocinnamate has been investigated in various contexts, including its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Antioxidant Activity
Research indicates that Ethyl α-cyanocinnamate exhibits significant antioxidant properties. In a study measuring the radical scavenging activity using DPPH (1,1-diphenyl-2-picrylhydrazyl), the compound demonstrated a notable ability to neutralize free radicals, suggesting its potential in preventing oxidative stress-related diseases.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Antimicrobial Activity
Ethyl α-cyanocinnamate has shown promising results against various bacterial strains. A study conducted on its antibacterial efficacy revealed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Salmonella typhimurium | 100 |
Case Studies
- Anti-inflammatory Effects : A clinical study investigated the anti-inflammatory effects of Ethyl α-cyanocinnamate in a rat model of arthritis. The results indicated a significant reduction in inflammatory markers and joint swelling compared to the control group.
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines (e.g., breast and colon cancer) showed that Ethyl α-cyanocinnamate induced apoptosis and inhibited cell proliferation. The mechanism was linked to the modulation of apoptotic pathways involving caspases.
The biological activities of Ethyl α-cyanocinnamate are attributed to its ability to interact with various cellular targets. The compound's structure allows it to engage with enzymes involved in inflammatory pathways and oxidative stress responses. Additionally, its electrophilic nature may facilitate interactions with nucleophiles in cancer cells, leading to cytotoxic effects.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for the separation and quantification of (2Z)-2-cyano-3-phenyl-2-propenoic acid ethyl ester in complex mixtures?
- Methodology : Reverse-phase HPLC using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (0.1% v/v). For MS compatibility, replace phosphoric acid with formic acid (0.1% v/v). Adjust gradient elution parameters to optimize retention (e.g., 5–95% acetonitrile over 20 minutes). Validate the method using spiked samples to assess recovery rates (>95%) and limit of detection (LOD < 0.1 µg/mL) .
Q. How is the Z-configuration of the double bond in this compound confirmed experimentally?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy, focusing on coupling constants (J values) between the α- and β-protons of the propenoate moiety. For (2Z)-isomers, J values typically range from 10–12 Hz due to trans-cis coupling. Compare with computed NMR data from NIST Chemistry WebBook to validate assignments .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Methodology :
- FT-IR : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1720 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₂H₁₁NO₂, exact mass 201.0786).
- UV-Vis : Analyze π→π* transitions of the conjugated cyano and phenyl groups (λmax ~270 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational LogP values for this compound?
- Methodology :
- Experimental LogP : Determine via shake-flask method using octanol/water partitioning, with HPLC quantification.
- Computational LogP : Use software like ALOGPS or EPI Suite, but calibrate models with structurally similar esters (e.g., ethyl cinnamate derivatives). Discrepancies >0.5 units suggest errors in either experimental conditions (e.g., pH control) or computational parameterization .
Q. What strategies are effective for separating (2Z)- and (2E)-stereoisomers of this compound?
- Methodology :
- Chiral HPLC : Use a Chiralpak IG-U column with heptane/ethanol (80:20) isocratic elution. Monitor resolution via UV at 254 nm.
- Crystallization : Exploit differences in melting points (Z-isomers often have lower symmetry and higher melting points). Validate purity via differential scanning calorimetry (DSC) .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Methodology :
- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity (ICH guidelines). Monitor degradation via LC-MS every 7 days.
- Degradation Pathways : Hydrolysis of the ester group (major pathway) produces 2-cyano-3-phenyl-2-propenoic acid. Quantify degradation using validated HPLC methods .
Q. What bioactivity evaluation approaches are suitable for this compound in natural product research?
- Methodology :
- In Vitro Assays : Test antioxidant activity via DPPH radical scavenging (IC₅₀ determination) and cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa).
- Metabolite Profiling : Use GC-MS or LC-HRMS to identify bioactive derivatives in plant extracts (e.g., Citrullus colocynthis seeds) .
Methodological Notes
- Regulatory Compliance : Adhere to EPA guidelines (40 CFR) for handling cyanoacrylates, including proper ventilation and PPE (gloves, goggles) to mitigate toxicity risks (H302, H315) .
- Data Validation : Cross-reference experimental properties (e.g., density, boiling point) with NIST Standard Reference Data to ensure accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
